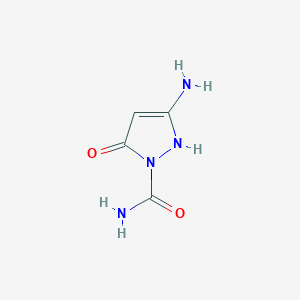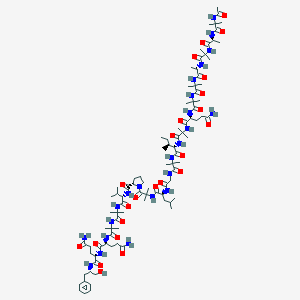
7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid, also known as CJ-13,914, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid is not fully understood. However, it is believed to exert its effects by modulating the activity of the endocannabinoid system, which plays a crucial role in pain sensation, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. Additionally, 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid has been shown to increase the production of neurotrophic factors, such as BDNF, which promote the growth and survival of neurons.
实验室实验的优点和局限性
One of the major advantages of 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid is its specificity for the endocannabinoid system. Unlike other compounds that target multiple receptors, 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid selectively targets the CB2 receptor, which is primarily expressed in immune cells and plays a crucial role in inflammation. This specificity makes it a valuable tool for studying the role of the endocannabinoid system in various diseases. However, one of the limitations of 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid is its limited solubility in water, which can make it difficult to administer in lab experiments.
未来方向
There are several future directions for the study of 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in various diseases, such as chronic pain, multiple sclerosis, and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid and its effects on various cellular and molecular pathways. Overall, 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid is a promising compound that has the potential to be a valuable tool for studying the endocannabinoid system and developing novel therapies for various diseases.
合成方法
7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid is a synthetic compound that can be prepared through a multistep synthesis method. The initial step involves the reaction of 5-heptenoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentanone. The final step involves the hydrolysis of the resulting ester to obtain 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid.
科学研究应用
7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases, including chronic pain, multiple sclerosis, and Alzheimer's disease.
属性
CAS 编号 |
117708-11-9 |
|---|---|
产品名称 |
7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid |
分子式 |
C21H33ClO4 |
分子量 |
384.9 g/mol |
IUPAC 名称 |
(E)-7-[5-chloro-2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H33ClO4/c22-18-14-20(24)17(12-13-19(23)15-8-4-3-5-9-15)16(18)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,23-24H,2-5,7-11,14H2,(H,25,26)/b6-1+,13-12+ |
InChI 键 |
ZOQXTNLUBHPZOZ-JHYQVCNUSA-N |
手性 SMILES |
C1CCC(CC1)C(/C=C/C2C(CC(C2C/C=C/CCCC(=O)O)Cl)O)O |
SMILES |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O |
规范 SMILES |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O |
同义词 |
9-chloro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid 9-DACl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




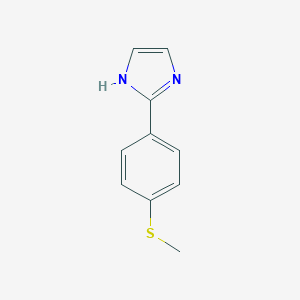

![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)
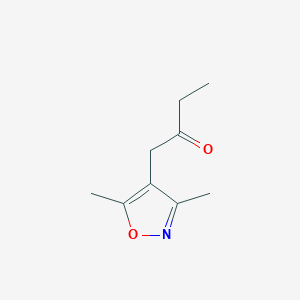
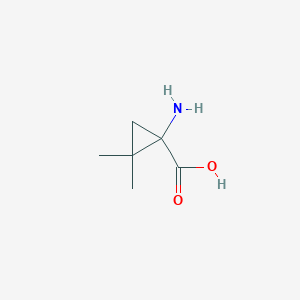


![(1-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B37769.png)
![10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B37770.png)

